2-(Difluoromethyl)aniline

Übersicht

Beschreibung

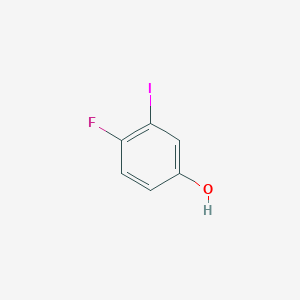

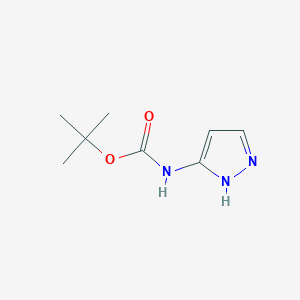

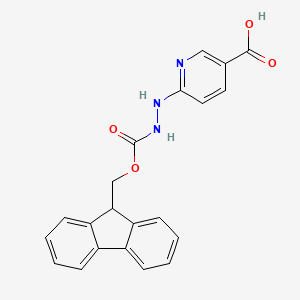

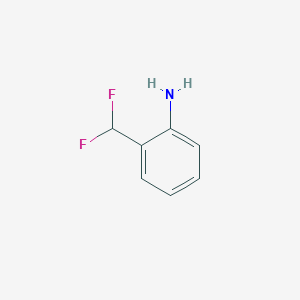

“2-(Difluoromethyl)aniline” is a chemical compound with the CAS Number: 67272-07-5 . It has a molecular weight of 143.14 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a subject of research. For instance, a method for the catalytic, asymmetric, migratory geminal difluorination of β-substituted styrenes has been reported . This reaction uses commercially available reagents (m-chloroperbenzoic acid and hydrogen fluoride pyridine) and a simple chiral aryl iodide catalyst .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a difluoromethyl group attached to an aniline ring . The InChI key for this compound is VZMLDJWNYZQBHA-UHFFFAOYSA-N .

Chemical Reactions Analysis

Difluoromethyl groups possess specific steric and electronic properties that invite their use as chemically inert surrogates of alcohols, thiols, and other polar functional groups important in a wide assortment of molecular recognition processes .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is stored in a freezer and shipped at room temperature .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Chemical Studies

2-(Difluoromethyl)aniline and related compounds have been studied for their vibrational, structural, thermodynamic, and electronic properties using spectroscopic and quantum chemical methods. These studies help understand the molecular structure and electronic properties influenced by substituents on the benzene ring. Vibrational spectroscopy, including FTIR and FT-Raman, and NMR spectroscopy have been used for these investigations (Arjunan, Rani, & Mohan, 2011).

Poly(aniline) in Sensor Applications

Poly(aniline), a polymer derived from aniline compounds, has been extensively researched for sensor applications. Its pH-dependent properties and proton-coupled redox chemistry make it suitable for creating sensors, such as pH electrodes or sensors for reactions generating or consuming protons (Shoji & Freund, 2001).

Difluoromethyl Group as a Bioisostere

The difluoromethyl group in organic compounds, including difluoromethyl anisoles and thioanisoles, has been examined for its role as a bioisostere of hydroxyl, thiol, or amine groups. This research aids in understanding hydrogen bonding, lipophilicity, and drug design involving difluoromethyl moieties (Zafrani et al., 2017).

Use in Organic Synthesis

This compound derivatives have been synthesized using various methods, such as Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. These derivatives serve as precursors for the synthesis of complex molecules like quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Aniline Derivatives as Corrosion Inhibitors

Ortho-substituted anilines, including this compound, have been explored as potential inhibitors of copper corrosion, particularly in acidic environments. Their effectiveness is assessed through electrochemical methods, and the relationship between structure and inhibition efficiency is analyzed (Khaled & Hackerman, 2004).

Wirkmechanismus

Target of Action

It’s worth noting that aniline derivatives are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Aniline derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Aniline and its derivatives are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structures .

Result of Action

Aniline derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Difluoromethyl)aniline . These factors can include temperature, pH, and the presence of other chemicals or biological entities .

Safety and Hazards

The safety data sheet for “2-(Difluoromethyl)aniline” indicates that it is a combustible liquid. It is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The inclusion of fluorine atoms or heterocyclic moieties into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the FDA-approved drugs .

Biochemische Analyse

Biochemical Properties

2-(Difluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The presence of fluorine atoms in this compound can influence the enzyme’s activity, leading to either inhibition or activation of metabolic pathways . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream effects . It also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can prevent the enzymes from metabolizing other substrates, leading to changes in metabolic pathways. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . This distribution pattern can affect the compound’s overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLDJWNYZQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735263 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67272-07-5 | |

| Record name | 2-(Difluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

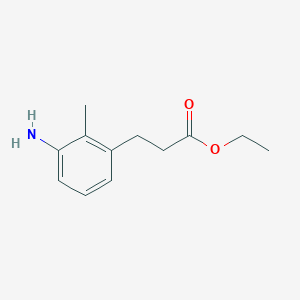

![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)

![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)

![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400300.png)